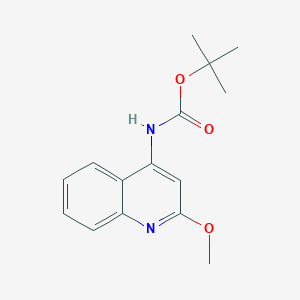
tert-Butyl (2-methoxyquinolin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-methoxyquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxyquinolin-4-yl)carbamate typically involves the reaction of 2-methoxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-methoxyquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-methoxyquinolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methoxyquinolin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (2-methylquinolin-4-yl)carbamate
Comparison: tert-Butyl (2-methoxyquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxyquinolin-4-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-12-9-13(19-4)16-11-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
FXSLMAHQOPLWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


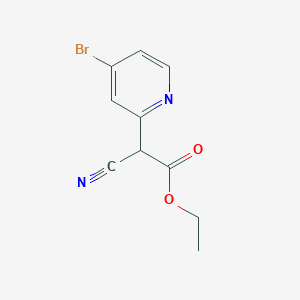

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)


![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)
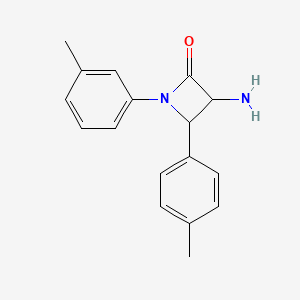
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
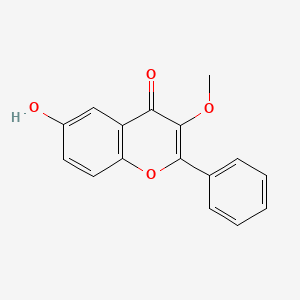


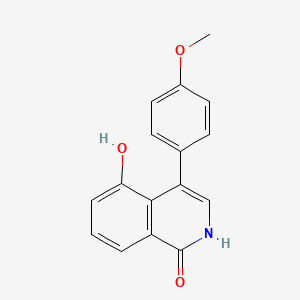
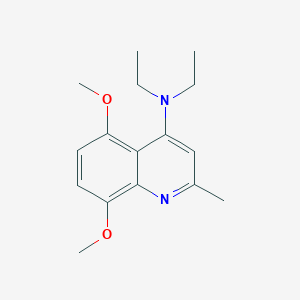
![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
